
(2-Cyanoethyl)silanetriyl triacetate
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Description
(2-Cyanoethyl)silanetriyl triacetate is a silicon-based organometallic compound featuring a silanetriyl core (Si–O–) linked to three acetate groups and a 2-cyanoethyl moiety. This structure confers unique reactivity, particularly in organic synthesis and nucleic acid chemistry. The compound’s cyanoethyl group enables nucleophilic substitution reactions, while the triacetate substituents enhance solubility in polar solvents and stabilize the silicon center .
Comparison with Similar Compounds
Structural and Functional Analogues
Reactivity and Stability
- This compound: The silanetriyl core and triacetate groups likely enhance hydrolytic stability compared to simpler silyl ethers. The cyanoethyl group facilitates selective deprotection under basic conditions, as seen in RNA synthesis workflows .
- 2-Trimethylsilylethyl 2-Cyanoacetate: The trimethylsilyl group provides steric protection for sensitive functional groups but is more prone to acid-catalyzed cleavage than silanetriyl derivatives .
- Niazinin Triacetate : Acetyl groups improve lipophilicity for chromatographic isolation, but the isothiocyanate moiety dominates its biological activity (e.g., antimicrobial properties) .
Properties
CAS No. |
17881-46-8 |
---|---|
Molecular Formula |
C9H13NO6Si |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
[diacetyloxy(2-cyanoethyl)silyl] acetate |
InChI |
InChI=1S/C9H13NO6Si/c1-7(11)14-17(6-4-5-10,15-8(2)12)16-9(3)13/h4,6H2,1-3H3 |
InChI Key |
KVKVYYGLSLKKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O[Si](CCC#N)(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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